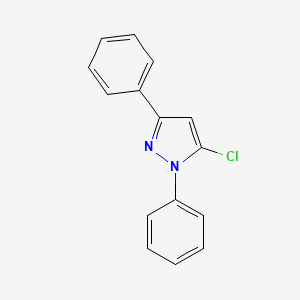

5-Chloro-1,3-diphenyl-1H-pyrazole

説明

BenchChem offers high-quality 5-Chloro-1,3-diphenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-diphenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQGCSZBLWDJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathways for 5-Chloro-1,3-diphenyl-1H-pyrazole Derivatives: A Technical Guide

Introduction and Mechanistic Rationale

The 5-chloro-1,3-diphenyl-1H-pyrazole scaffold is a highly versatile pharmacophore utilized in the development of anticancer, antitubercular, and antimicrobial agents. The most robust and widely adopted synthetic route to access this core involves the Vilsmeier-Haack formylation-chlorination of hydrazones. Specifically, the reaction of acetophenone phenylhydrazone with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N -dimethylformamide) facilitates simultaneous cyclization, chlorination at the 5-position, and formylation at the 4-position, yielding 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[1].

The causality of this reagent choice is rooted in the dual electrophilic nature of the Vilsmeier chloroiminium ion. It first attacks the hydrazone to initiate pyrazole ring closure, while the excess POCl3 acts as a chlorinating agent to convert the transient pyrazolone intermediate into the stable 5-chloro derivative[2].

Experimental Workflow and Protocol

The following self-validating protocol describes the synthesis of the primary building block, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Methodology

-

Hydrazone Formation : Equimolar amounts of acetophenone and phenylhydrazine are dissolved in ethanol containing a catalytic amount of glacial acetic acid. The mixture is refluxed for 2 hours to yield acetophenone phenylhydrazone.

-

Vilsmeier Reagent Preparation : In a dry, round-bottom flask cooled to 0 °C, N,N -dimethylformamide (DMF) (3 equivalents) is added. Phosphorus oxychloride ( POCl3 ) (7 equivalents) is added dropwise over 30 minutes under vigorous stirring to maintain the temperature below 5 °C.

-

Cyclization and Chlorination : Acetophenone phenylhydrazone (1 equivalent) is added portion-wise to the chilled Vilsmeier reagent.

-

Thermal Activation : The reaction mixture is gradually warmed to room temperature, then heated to 80 °C for 4–6 hours. The progression is monitored via TLC (Hexane:Ethyl Acetate, 4:1).

-

Quenching and Isolation : The mixture is poured over crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[1][3].

Figure 1: Vilsmeier-Haack synthesis workflow for 5-chloro-1,3-diphenyl-1H-pyrazole derivatives.

Quantitative Data and Analytical Validation

To ensure structural integrity, the isolated product must be validated against established spectral baselines. The table below summarizes the expected quantitative yields and analytical markers for the synthesized core.

| Parameter | Expected Value / Signal | Diagnostic Significance |

| Yield | 75% - 82% | Indicates successful cyclization and chlorination. |

| Melting Point | 142 °C - 144 °C | Confirms purity post-recrystallization[1]. |

| IR (KBr, cm−1 ) | ~1670 (C=O), ~1590 (C=N) | Validates the presence of the formyl group and pyrazole ring. |

| 1 H NMR (DMSO- d6 ) | δ 9.95 (s, 1H, CHO) | Confirms successful formylation at the C4 position. |

| Mass Spectrometry | m/z ~282 [M] + , 284 [M+2] + | Isotopic pattern confirms the presence of a single chlorine atom. |

Downstream Applications

The reactive 4-formyl and 5-chloro functional groups make this scaffold an ideal precursor. The aldehyde can undergo Knoevenagel condensations to form chalcones, while the chlorine atom can be displaced by nucleophiles (e.g., hydrazines or thiols) to generate fused heterocyclic systems like pyrazolo[3,4-b]pyridines or thieno[2,3-c]pyrazoles[1][4].

References

-

Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. (2013). Synthesis of pyrazole derivatives: a new therapeutic approach for antiubercular and anticancer activity. Journal of Pharmaceutical Research. [Link]

-

Bakhite, E. A., Geies, A. A., & El-kashef, H. S. (2006). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRAZOLES AND THIEN0[2,3-c]PYRAZOLES. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

-

Abdelhamid, I. A., et al. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Semantic Scholar.[Link]

-

Gupta, S. K., et al. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. International Journal of Pharmaceutical Sciences.[Link]

Sources

An In-depth Technical Guide to 5-chloro-1,3-diphenyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] Its prevalence in drug discovery is a testament to its versatile chemical nature and its ability to interact with various biological targets. This technical guide focuses on a specific, yet important, member of this family: 5-chloro-1,3-diphenyl-1H-pyrazole .

The introduction of a chlorine atom at the 5-position and phenyl groups at the 1 and 3-positions of the pyrazole ring creates a unique scaffold with distinct electronic and steric properties. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, ranging from anti-inflammatory to antifungal and anticancer agents.[2][3][4]

This guide provides a comprehensive overview of the known physical and chemical properties, synthetic routes, and potential applications of 5-chloro-1,3-diphenyl-1H-pyrazole and its derivatives, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. While specific experimental data for the parent compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource.

Physicochemical Properties

Detailed experimental data for the parent 5-chloro-1,3-diphenyl-1H-pyrazole is not extensively reported. However, we can infer its key properties based on its structure and data from closely related compounds, particularly its 4-carbaldehyde derivative.

| Property | Inferred/Reported Value | Remarks and Citations |

| Molecular Formula | C₁₅H₁₁ClN₂ | Calculated based on structure. |

| Molecular Weight | 254.72 g/mol | Calculated based on structure. |

| Melting Point | Not available | The melting point of the related 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is reported to be in the range of 132-135°C.[5] The absence of the electron-withdrawing aldehyde group at the 4-position in the parent compound would likely result in a different melting point. |

| Boiling Point | Not available | Expected to be high due to its molecular weight and aromatic nature. |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, DMSO, and DMF. | This is a general characteristic of many substituted pyrazoles.[5] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related pyrazole derivatives. |

Spectral Data (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings. The proton at the 4-position of the pyrazole ring would likely appear as a singlet in a region characteristic for pyrazole protons. For comparison, in a related 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole, the pyrazole proton appears at 6.87 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the pyrazole ring and the two phenyl rings. The carbon bearing the chlorine atom (C5) would be significantly deshielded. Based on data for related 5-chloro-pyrazoles, the chemical shift for C5 can be expected in the region of 140-150 ppm.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 254, with a characteristic M+2 isotope peak at m/z 256 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chloro group and cleavage of the phenyl substituents.[8]

Synthesis and Reactivity

The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of 5-chloropyrazoles involves the chlorination of the corresponding pyrazol-5-one. The synthesis of the closely related 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is achieved through the Vilsmeier-Haack reaction of 1,3-diphenyl-2-pyrazolin-5-one.[9][10]

A plausible synthetic route to the parent compound is outlined below:

Figure 1: Plausible synthetic route to 5-chloro-1,3-diphenyl-1H-pyrazole.

Experimental Protocol (Hypothetical)

-

To a stirred solution of 1,3-diphenyl-1H-pyrazol-5(4H)-one in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (POCl₃) dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 5-chloro-1,3-diphenyl-1H-pyrazole.

Reactivity

The reactivity of 5-chloro-1,3-diphenyl-1H-pyrazole is primarily dictated by the presence of the chloro substituent at the 5-position, which is susceptible to nucleophilic substitution. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Figure 2: Key reactivity of 5-chloro-1,3-diphenyl-1H-pyrazole.

For instance, the chlorine atom can be displaced by various nucleophiles such as amines, thiols, and azides to introduce diverse functional groups at the 5-position, thereby enabling the generation of libraries of compounds for biological screening. The synthesis of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde from its 5-chloro precursor is a documented example of this reactivity.[5][11]

Applications in Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the chloro group can act as a handle for further chemical modifications.

Derivatives of 5-chloro-1,3-diphenyl-1H-pyrazole have been investigated for a variety of therapeutic applications:

-

Antifungal Agents: Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have been synthesized and shown to exhibit potent antifungal activity against various plant pathogenic fungi.[2]

-

Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The 1,3-diphenylpyrazole scaffold has been utilized in the design of anti-inflammatory agents.[3]

-

Anticancer Agents: Numerous pyrazole derivatives have been reported to possess anticancer properties. The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold, for example, has been explored for its potential in cancer therapy.[4]

The 5-chloro-1,3-diphenyl-1H-pyrazole core serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Its utility lies in its ability to be readily functionalized at the 5-position, allowing for the exploration of a wide chemical space in the search for new drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

5-chloro-1,3-diphenyl-1H-pyrazole is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed physicochemical data for the parent compound is not extensively documented, its synthesis and reactivity can be reliably inferred from the chemistry of its derivatives. The presence of the chloro group at the 5-position provides a convenient handle for further functionalization, enabling the synthesis of diverse libraries of compounds for biological evaluation. The established importance of the pyrazole scaffold in a wide range of therapeutic areas underscores the potential of 5-chloro-1,3-diphenyl-1H-pyrazole as a starting point for the development of novel drug candidates. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(3), 141-152.

- Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.

- Beilstein Archives. (n.d.).

- Wang, Y., et al. (2021). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 45(1), 234-244.

- Faisal, M., et al. (2021). Current status of pyrazole and its biological activities. PMC.

- NextSDS. (n.d.).

- Zhu, J., et al. (2012). Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols. The Journal of Organic Chemistry, 77(19), 8535-8543.

- Raval, D. K., et al. (2017).

- Mishra, P., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 183-206.

- Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.

- Ali, M. M., et al. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Meza-Reyes, S., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.

- Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC.

- Abdel-Wahab, B. F., et al. (2024).

- TCI Chemicals. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

- Un-named Author. (n.d.).

- Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.

- International Journal of Green Pharmacy. (2020).

- Begtrup, M. (1973). (13)

- PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole.

- Faisal, M., et al. (2021).

- Thermo Fisher Scientific. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole, 98%.

- IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Ali, M. M., et al. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.

- ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...

- Un-named Author. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Sigma-Aldrich. (n.d.). 5-Chloro-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide AldrichCPR.

- Benchchem. (n.d.).

- ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- Sigma-Aldrich. (n.d.). 5-Amino-1,3-diphenyl-1H-pyrazole 97%.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

5-Chloro-1,3-diphenyl-1H-pyrazole: Molecular Weight, Exact Mass, and Synthetic Workflows in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, halogenated pyrazoles serve as indispensable scaffolds for the development of complex, biologically active heterocycles. 5-Chloro-1,3-diphenyl-1H-pyrazole (CAS: 87383-47-9) is a premier building block, heavily utilized in the synthesis of fused systems such as thieno[2,3-c]pyrazoles and indeno[1,2-c]pyrazoles. This technical guide provides an in-depth analysis of its physicochemical properties, the critical role of exact mass in High-Resolution Mass Spectrometry (HRMS), and field-proven methodologies for its synthesis and analytical verification.

Chemical Identity and Quantitative Data

The structural integrity of 5-chloro-1,3-diphenyl-1H-pyrazole relies on its highly conjugated diaryl system and the electrophilic 5-chloro substituent, which acts as an ideal leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Understanding the distinction between its nominal molecular weight and monoisotopic exact mass is critical for researchers conducting stoichiometric synthesis versus structural elucidation.

Quantitative Data Summary

| Parameter | Value | Analytical Significance |

| Chemical Formula | C15H11ClN2 | Defines the elemental composition and degree of unsaturation (11). |

| Molecular Weight | 254.71 g/mol | Represents the abundance-weighted average mass; used for bulk stoichiometric calculations. |

| Exact Mass (Monoisotopic) | 254.0611 Da | Calculated using the most abundant isotopes (12C, 1H, 35Cl, 14N); critical for HRMS. |

| [M+H]⁺ Exact Mass | 255.0684 Da | The primary protonated molecular ion observed in positive-mode Electrospray Ionization (ESI+). |

| Isotopic Signature (M : M+2) | ~ 3 : 1 | The natural abundance ratio of 35Cl to 37Cl self-validates the presence of a single chlorine atom. |

Mechanistic Causality in Pyrazole Synthesis

The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole and its derivatives requires precise control over electrophilic aromatic substitution and chlorination. The choice of reagents dictates the final functionalization of the pyrazole core [1].

The Causality of Reagent Selection:

-

Targeting the Base Core: To synthesize the unformylated 5-chloro-1,3-diphenyl-1H-pyrazole, the precursor 1,3-diphenyl-2-pyrazolin-5-one is refluxed with Phosphorus Oxychloride (POCl3) neat (without solvent). Here, POCl3 acts strictly as a chlorinating agent, converting the enol tautomer of the pyrazolone into the aryl chloride.

-

Targeting the 4-Carbaldehyde Derivative: If N,N-Dimethylformamide (DMF) is added alongside POCl3, the reaction shifts to Vilsmeier-Haack conditions [2]. DMF and POCl3 react to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion). This intermediate not only chlorinates the 5-position but simultaneously formylates the 4-position, yielding 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a precursor heavily used for Knoevenagel condensations [3].

Divergent synthetic pathways for 5-chloro-1,3-diphenyl-1H-pyrazole and its derivatives.

Experimental Methodologies

Protocol 1: Synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole

This protocol details the isolation of the unformylated core.

-

Preparation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 1,3-diphenyl-2-pyrazolin-5-one (10.0 g, 42.3 mmol).

-

Chlorination: Slowly add neat POCl3 (30 mL, excess) to the flask at room temperature.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 105–110 °C) for 4 to 6 hours.

-

Quenching: Allow the mixture to cool to room temperature. Carefully pour the mixture dropwise over 200 g of crushed ice under vigorous stirring to hydrolyze the unreacted POCl3.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the crude solid extensively with cold distilled water until the filtrate is pH neutral.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure white to off-white crystals.

Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar pyrazolone starting material (low Rf) and the emergence of a highly non-polar spot (high Rf) confirms the successful substitution of the oxygen moiety with chlorine. Failure of the product to precipitate during the ice quench indicates incomplete chlorination or excessive residual POCl3.

Protocol 2: LC-HRMS Exact Mass Verification

Accurate mass determination is mandatory to differentiate the target compound from isobaric impurities.

-

Sample Preparation: Dissolve 1.0 mg of the purified pyrazole in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (to promote protonation).

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

-

Ionization (ESI+): Utilize positive Electrospray Ionization. Set capillary voltage to 3.0 kV, desolvation gas flow to 800 L/hr, and source temperature to 150 °C.

-

Mass Analysis: Analyze the eluent using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

Self-Validating System: The mass spectrometer must be actively calibrated using an internal lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771). A mass error of < 5 ppm between the theoretical [M+H]⁺ (255.0684 Da) and the experimental m/z validates the instrument's calibration state. Furthermore, the software must extract the M+2 peak at m/z 257.0654; observing this peak at ~33% relative abundance to the parent ion self-validates the successful incorporation of exactly one chlorine atom.

LC-HRMS analytical workflow for exact mass verification and isotopic profiling.

Applications in Advanced Drug Development

Once the exact mass and purity of the 5-chloro-1,3-diphenyl-1H-pyrazole core are validated, the compound is deployed in downstream drug discovery workflows. The reactivity of the C-5 chlorine atom allows for rapid diversification. For example, nucleophilic displacement of the chlorine with hydrazine derivatives yields key intermediates for synthesizing fused heteropolycycles like indeno[1,2-c]pyrazoles via Friedel-Crafts ring closures [4]. These structural motifs are currently under intense investigation for their potent antitubercular, antimicrobial, and anticancer properties.

References

- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Semantic Scholar (Arkivoc)

- 5-chloro-1,3-diphenylpyrazole-4-carbaldehyde Properties and Exact Mass LookChem / GuideChem

- Synthesis of pyrazole derivatives: a new therapeutic approach for antiubercular and anticancer activity Journal of Pharmaceutical Research

- A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6,7]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures European Journal of Chemistry

Spectroscopic Characterization of 5-Chloro-1,3-diphenyl-1H-pyrazole and Its Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Spectroscopic Signatures, and Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

The 1H-pyrazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antitubercular, anticancer, and anti-inflammatory activities 1. Among its most versatile intermediates is 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde , a highly reactive precursor used to synthesize complex fused heterocycles, chalcones, and hydrazones 2.

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold relies entirely on the rigorous validation of its core structural markers. The synthesis typically proceeds via a Vilsmeier-Haack formylation and cyclization of acetophenone phenylhydrazone 3. This dual-action reaction not only closes the pyrazole ring but simultaneously installs a reactive chlorine atom at the C5 position and an aldehyde group at the C4 position.

Understanding the causality behind the spectroscopic data—why certain peaks shift or split—is critical for troubleshooting downstream synthetic failures.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack pyrazole synthesis.

Spectroscopic Signatures & Data Interpretation

To establish a self-validating analytical workflow, we must cross-reference Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Relying on a single technique can lead to false positives, especially when dealing with highly conjugated aromatic systems 4.

FT-IR Spectroscopy (Vibrational Causality)

The FT-IR spectrum serves as the first line of structural verification. The appearance of a sharp, intense band at ~1660–1670 cm⁻¹ is the hallmark of the C=O stretching vibration from the newly installed C4-carbaldehyde group. Furthermore, the Vilsmeier-Haack reaction's halogenation step is validated by a distinct C-Cl stretching band at ~1090 cm⁻¹ . The absence of N-H stretching bands (typically >3200 cm⁻¹) confirms complete cyclization of the hydrazone precursor.

¹H and ¹³C NMR Spectroscopy (Electronic Environments)

In ¹H NMR (using DMSO-d₆ or CDCl₃), the highly deshielded aldehydic proton appears as a sharp singlet at ~9.90–10.00 ppm . The anisotropic effect of the carbonyl group, combined with the electron-withdrawing nature of the adjacent chlorine atom, pulls this proton far downfield. The aromatic protons from the 1,3-diphenyl rings present as complex multiplets between 7.40 and 8.00 ppm .

In ¹³C NMR, the carbonyl carbon is the most deshielded, resonating near 184.0 ppm , while the C=N carbon of the pyrazole ring typically appears around 151.0 ppm .

Quantitative Data Summary

Table 1: Key Spectroscopic Markers for 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

| Analytical Technique | Diagnostic Peak / Shift | Assignment | Causality / Significance |

| FT-IR (KBr) | ~1660 - 1670 cm⁻¹ | C=O stretch | Confirms successful formylation at the C4 position. |

| FT-IR (KBr) | ~1510 - 1530 cm⁻¹ | C=N stretch | Validates the formation of the pyrazole ring system. |

| FT-IR (KBr) | ~1090 cm⁻¹ | C-Cl stretch | Validates halogenation of the pyrazole core at C5. |

| ¹H NMR (DMSO-d₆) | ~9.90 - 10.00 ppm (s, 1H) | Aldehyde (-CHO) | Unambiguous marker for the C4-carbaldehyde proton. |

| ¹H NMR (DMSO-d₆) | 7.40 - 8.00 ppm (m, 10H) | Aromatic protons | Confirms the presence of the 1,3-diphenyl rings. |

| ¹³C NMR (DMSO-d₆) | ~184.0 ppm | Carbonyl Carbon | Confirms the highly deshielded aldehyde carbon environment. |

| ESI-MS | m/z ~282 / 284 | [M]⁺ / [M+2]⁺ | 3:1 isotopic ratio confirms the presence of a single chlorine atom. |

Standardized Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints to ensure high-fidelity data generation.

Protocol 1: Synthesis & Isolation of the Pyrazole Core

Rationale: The Vilsmeier-Haack reaction is highly exothermic and moisture-sensitive. Temperature control dictates the ratio of formylation to chlorination.

-

Vilsmeier Reagent Preparation: Cool 10 mL of anhydrous Dimethylformamide (DMF) to 0°C in an ice bath. Dropwise, add 0.03 mol of Phosphorus oxychloride (POCl₃) under continuous magnetic stirring. Causality: Slow addition prevents thermal decomposition of the highly reactive chloromethyleneiminium ion.

-

Substrate Addition: Slowly add 0.01 mol of acetophenone phenylhydrazone to the chilled complex.

-

Cyclization: Heat the reaction mixture to 70–80°C and reflux for 4–5 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). The disappearance of the non-polar hydrazone spot and the emergence of a highly UV-active, lower Rf spot confirms the formation of the polar aldehyde.

-

Quenching & Precipitation: Pour the mixture over 100 g of crushed ice and neutralize with saturated sodium bicarbonate until the pH reaches ~7.0. Filter the resulting pale-yellow precipitate.

-

Validation Checkpoint 2 (Melting Point): Recrystallize from ethanol. A sharp melting point of 118–119°C validates high purity before proceeding to spectroscopic analysis 1.

Protocol 2: Spectroscopic Sample Preparation

Rationale: Improper sample preparation introduces artifacts that mask critical structural markers.

-

FT-IR (KBr Pellet Method):

-

Procedure: Grind 2 mg of the purified pyrazole with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar. Press into a translucent disc under 10 tons of pressure.

-

Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Using KBr instead of a solvent mull (like Nujol) prevents C-H stretching artifacts from masking the critical fingerprint region where the C-Cl stretch (~1090 cm⁻¹) resides.

-

-

NMR Sample Preparation:

-

Procedure: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: While the pyrazole core is lipophilic enough for CDCl₃, downstream derivatives (like chalcones and hydrazones) often suffer from aggregation. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved aromatic multiplets and a stable lock signal for the spectrometer.

-

Figure 2: Synthetic and spectroscopic characterization workflow for the pyrazole core.

Conclusion

The 5-chloro-1,3-diphenyl-1H-pyrazole scaffold is a cornerstone in the development of novel therapeutics. By strictly adhering to causality-driven experimental protocols—such as controlling the Vilsmeier-Haack thermodynamics and utilizing artifact-free spectroscopic preparations—researchers can ensure the structural integrity of this intermediate. The precise identification of the C4-aldehyde proton in ¹H NMR and the C-Cl stretch in FT-IR serve as the ultimate validation checkpoints before advancing to complex cross-coupling or condensation workflows.

References

-

Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. "Synthesis of Pyrazole Derivatives: A New Therapeutic Approach for Antiubercular and Anticancer Activity." Journal of Pharmaceutical Research, 2013. 1

-

Farhat, et al. "Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes." Yarmouk University Publications. 4

-

Abdelhamid, I. A., et al. "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors." Semantic Scholar, 2021. 2

-

BenchChem Technical Support Team. "Acetophenone phenylhydrazone." BenchChem, 2025.3

Sources

Application Note & Protocol: Strategic Synthesis of 5-Aryl-1,3-diphenyl-1H-pyrazoles via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules like pharmaceuticals and advanced materials.[3]

Within the landscape of medicinal chemistry, the pyrazole scaffold is a "privileged structure," frequently appearing in a multitude of approved drugs and biologically active compounds.[4][5][6] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The synthesis of 5-aryl-1,3-diphenyl-1H-pyrazoles, a key subclass, is therefore of significant interest for drug discovery and development programs.

This guide provides a comprehensive, in-depth protocol for the application of 5-chloro-1,3-diphenyl-1H-pyrazole as a substrate in Suzuki-Miyaura coupling reactions. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings and rationale behind key experimental choices, empowering researchers to not only replicate but also intelligently adapt this methodology for their specific synthetic targets.

Reaction Principle and Mechanistic Overview

The core transformation involves the palladium-catalyzed cross-coupling of 5-chloro-1,3-diphenyl-1H-pyrazole with a selected arylboronic acid in the presence of a base. This process efficiently replaces the C5-chloro substituent with a new aryl group, yielding the desired 5-aryl-1,3-diphenyl-1H-pyrazole.

The reaction proceeds through a well-established catalytic cycle, illustrated below, which consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][10]

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-chlorine bond of the 5-chloro-1,3-diphenyl-1H-pyrazole. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[10] The reactivity order for halides is typically I > Br > Cl, meaning chloro-substituents require more active catalytic systems.[2]

-

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the organoboron compound must first be activated by a base.[1][11] The base (e.g., K₂CO₃, K₃PO₄) reacts with the arylboronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide ligand.[1]

-

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center (the pyrazole and the newly transferred aryl group) couple and are eliminated from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-chloro-1,3-diphenyl-1H-pyrazole with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials and Reagents

-

5-chloro-1,3-diphenyl-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1–2 mol%)

-

Phosphine Ligand (e.g., XPhos, SPhos, PPh₃) (2–6 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground

-

1,4-Dioxane or Toluene (Anhydrous)

-

Deionized Water (degassed)

-

Ethyl Acetate (ACS grade)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)

-

Argon or Nitrogen gas (high purity)

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (manifold or balloon)

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash column chromatography system

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-chloro-1,3-diphenyl-1H-pyrazole, the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) before adding them to the Schlenk flask. Causality: Pre-mixing is not always necessary but can promote the formation of the active catalytic complex, especially when using air-stable Pd(II) precursors.

-

Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and reproducibility.

-

Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water to create a typical 4:1 to 5:1 organic:aqueous ratio. The total solvent volume should create a ~0.1 M solution with respect to the pyrazole substrate. Causality: Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Reaction: Immerse the flask in a preheated oil bath at 80–110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer with water and then with brine to remove residual inorganic salts and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-1,3-diphenyl-1H-pyrazole.

Optimization and Field-Proven Insights

Achieving high yields and purity requires careful consideration of reaction parameters. The following table outlines key variables and provides expert guidance for optimization.

| Parameter | Standard Condition | Rationale & Optimization Guidance |

| Catalyst/Ligand | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | For electron-poor or sterically unhindered boronic acids, simpler systems like Pd(PPh₃)₄ may suffice. For challenging couplings (electron-rich or hindered partners), highly active Buchwald-type ligands (XPhos, SPhos) and their corresponding pre-catalysts are superior.[12] The pyrazole moiety itself can act as a ligand, but dedicated phosphine ligands are generally required for efficient coupling of chloro-substrates.[13] |

| Base | K₂CO₃ (2 equiv) | K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. Cs₂CO₃ is even stronger but more expensive. For substrates with base-sensitive functional groups, a milder base like KF may be attempted, though it may require higher temperatures or longer reaction times.[11] |

| Solvent Ratio | Dioxane:H₂O (4:1) | The solvent system must solubilize all components. Toluene or DMF can be used instead of dioxane. The amount of water is critical; too little may not dissolve the base sufficiently, while too much can promote protodeboronation of the boronic acid.[12] |

| Temperature | 100 °C | Lower temperatures (80 °C) may be sufficient for reactive partners, reducing side product formation. Unreactive substrates, especially aryl chlorides, often require higher temperatures (≥100 °C) to facilitate the oxidative addition step.[14] |

| Boronic Acid | 1.2-1.5 equivalents | An excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[12] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a properly inert atmosphere; use fresh, high-quality catalyst and degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the temperature in 10 °C increments. |

| Protodeboronation | 1. Excess water in the reaction.2. Prolonged reaction time at high temperature.3. Boronic acid is inherently unstable. | 1. Reduce the amount of water or use anhydrous conditions with a base like KF.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a boronic ester (e.g., pinacol ester) which is more stable. |

| Formation of Biphenyl | Homocoupling of the boronic acid. | Reduce catalyst loading or reaction temperature. Ensure the system is strictly anaerobic, as oxygen can promote homocoupling. |

| Difficult Purification | Residual palladium catalyst or ligand oxides. | During work-up, wash the organic layer with an aqueous solution of thiourea or filter the crude product through a pad of Celite® and activated carbon to scavenge palladium residues. |

References

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]

-

Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

-

Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions - ResearchGate. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

-

Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]

-

An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides | European Journal of Chemistry. Available at: [Link]

-

Suzuki Coupling - YouTube. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Available at: [Link]

-

(PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds - ResearchGate. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available at: [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - RSC Publishing. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 5-Chloro-1,3-diphenyl-1H-pyrazole Scaffolds

Executive Summary

The 1,3-diphenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry and materials science. While the unactivated pyrazole ring is notoriously electron-rich and resistant to nucleophilic attack, the strategic placement of a leaving group (chloride) at the C5 position, coupled with an electron-withdrawing group (EWG) at the C4 position, unlocks robust reactivity. This application note details validated protocols for the Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, enabling the synthesis of complex fused heterocycles such as pyrazoloquinolines and pyrazolopyridines 1.

Mechanistic Rationale: Overcoming Pyrazole Inertia

In standard aromatic systems, SNAr requires strong electron-withdrawing groups ortho or para to the leaving group. In the 5-chloro-1,3-diphenyl-1H-pyrazole system, the C4-carbaldehyde (or cyano) group acts as the critical electron sink. During nucleophilic attack by an amine or hydrazide, the C4-EWG stabilizes the resulting anionic Meisenheimer intermediate via resonance. The subsequent rapid elimination of the chloride ion restores aromaticity, driving the reaction forward to yield biologically important 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines 1.

Figure 1: SNAr addition-elimination mechanism at the C5 position of activated pyrazoles.

Experimental Workflows & Self-Validating Systems

To ensure reproducibility, the workflows designed for these substitutions incorporate real-time, self-validating In-Process Controls (IPCs). Depending on the nucleophile's strength and steric hindrance, optimal conditions range from mild reflux in protic solvents to harsh, solvent-free melts 2.

Figure 2: Standard experimental workflow and self-validating IPC for pyrazole SNAr.

Optimized Protocols

Protocol A: Intermolecular SNAr with Hydrazides (Protic Solvent Method)

This protocol is optimized for the synthesis of N-[(5-substituted-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides, which are highly valuable precursors to bioactive oxadiazole derivatives 3.

-

Causality : Ethanol is selected as the solvent because its protic nature facilitates the initial condensation of the hydrazide with the C4-carbaldehyde. This condensation synergistically activates the C5-chloride for the concurrent SNAr event.

-

Step-by-Step Methodology :

-

Preparation : In a 50 mL round-bottom flask, dissolve 1.30 g (0.005 mol) of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

-

Addition : Add 0.005 mol of the target acid hydrazide to the stirring solution.

-

Thermal Activation : Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Self-Validation (IPC) : Monitor the reaction visually. The successful formation of the product is self-indicating; a dense precipitate will form directly in the boiling ethanol due to the extreme insolubility of the newly formed, highly conjugated system [[3]]().

-

Workup : Cool the reaction mixture to room temperature. Filter the precipitate under vacuum, wash the filter cake with 10 mL of ice-cold ethanol to remove any unreacted starting materials, and dry under high vacuum.

-

Protocol B: Tandem SNAr / Cyclization (Solvent-Free Melt Method)

This protocol describes the synthesis of 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines, which are highly fluorescent materials utilized in Organic Light Emitting Diodes (OLEDs) 2.

-

Causality : Sterically hindered diarylamines require massive thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent dehydrative cyclization. A solvent-free melt prevents solvent boiling-point limitations and maximizes reactant collision frequency.

-

Step-by-Step Methodology :

-

Preparation : Combine 280 mg (1.0 mmol) of 5-chloro-1,3-diphenylpyrazole-4-carbaldehyde and 320 mg (1.2 mmol) of p-(N,N-diphenyl)phenylenediamine in a dry 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Thermal Activation : Submerge the flask in a pre-heated silicone oil bath at 140–200°C. Stir the resulting melt vigorously.

-

Self-Validation (IPC) : The reaction progress is directly correlated to the evolution of hydrogen chloride (HCl) gas. Suspend a strip of moistened universal indicator paper at the top of the condenser. The reaction is complete when the paper no longer turns red, indicating the cessation of HCl evolution 2.

-

Workup : Remove the flask from the heat and allow it to cool slightly. While still warm, add 10 mL of ethanol and boil briefly to break up the solid mass. Filter the crude solid.

-

Purification : Dissolve the crude solid in chloroform (CHCl3). Causality: Pass this solution through a short pad of basic aluminum oxide; basic alumina specifically traps acidic polymeric tars and unreacted starting materials. Concentrate the filtrate and purify via silica gel column chromatography using toluene as the eluent.

-

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for various nucleophiles reacting with the 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold.

| Nucleophile | Reagent / Catalyst | Solvent | Temp / Time | Yield | Reference |

| Acid Hydrazides | None (Autocatalytic) | Absolute Ethanol | Reflux, 2h | 75–92% | 3 |

| Primary Alkylamines | DBU (Base Catalyst) | Ethanol | Reflux, 6h | 70–85% | 1 |

| Sterically Hindered Anilines | None (Thermal Drive) | Solvent-Free (Melt) | 140–200°C, 1–3h | 60–85% | 2 |

Critical Parameters & Causality (E-E-A-T)

-

Base Selection : For aliphatic amines, the addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. DBU neutralizes the generated HCl, preventing the protonation of the incoming aliphatic amine nucleophile, which would otherwise stall the reaction 1.

-

Temperature vs. Degradation : When utilizing the melt method, exceeding 200°C often leads to the decarbonylation of the C4-carbaldehyde group before cyclization can occur. If incomplete conversion is observed at 180°C, it is safer to extend the reaction time rather than increasing the temperature.

Sources

Application Note: 5-Chloro-1,3-diphenyl-1H-pyrazole as a Privileged Scaffold in Agrochemical Synthesis

Executive Summary

The development of next-generation agrochemicals requires highly functionalized, heteroatom-rich scaffolds capable of engaging specific biological targets in plant pathogens and pests. 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile dielectrophilic intermediate in the synthesis of complex pyrazole-fused heterocycles[1]. By leveraging the orthogonal reactivity of its 4-formyl and 5-chloro groups, researchers can rapidly assemble pyrazolo[3,4- b ]pyridones, thieno[2,3- c ]pyrazoles, and indeno[1,2- c ]pyrazoles[2][3][4]. This application note details the mechanistic rationale, quantitative efficacy data, and validated protocols for utilizing this intermediate to synthesize potent antifungal and insecticidal agents.

Mechanistic Overview: The Dielectrophilic Advantage

The utility of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde stems from its unique structural topology, which presents two adjacent reactive sites tailored for tandem ring-closure reactions[5]:

-

The 4-Formyl Group (-CHO): Highly electrophilic and primed for Knoevenagel condensations or nucleophilic addition by active methylene compounds, amines, or thiols.

-

The 5-Chloro Group (-Cl): Activated by the electron-withdrawing nature of the pyrazole ring and the adjacent formyl group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (S N Ar).

When reacted with dinucleophiles (e.g., primary alkyl amines, methyl thioglycolate, or α -bromo enals via N-Heterocyclic Carbene catalysis), the molecule undergoes a sequential addition-elimination process. This predictable causality allows for the rapid construction of fused [5-5] and [5-6] bicyclic systems that are highly prized in agrochemical screening libraries[1][5].

Caption: Dual reactivity of the pyrazole core enabling fused heterocycle synthesis.

Key Agrochemical Applications

Chiral Pyrazolo[3,4- b ]pyridones as Antifungal Agents

Pyrazolo[3,4- b ]pyridones synthesized from 5-chloro-1,3-diphenyl-1H-pyrazole derivatives exhibit profound antifungal activity against devastating crop pathogens such as Phytophthora capsici and Colletotrichum fructicola[4]. Recent advancements in asymmetric N-Heterocyclic Carbene (NHC) catalysis have enabled the enantioselective [3+3] cycloaddition of these pyrazole precursors with α -bromo enals. The resulting (R)-enantiomers demonstrate significantly higher fungicidal efficacy than their (S)-counterparts or racemic mixtures, outperforming commercial standards like azoxystrobin and rivaling carbendazim[6][7]. Furthermore, specific derivatives within this class have shown excellent insecticidal activity against the rice weevil (Sitophilus oryzae)[8].

Thieno[2,3- c ]pyrazoles as Broad-Spectrum Antimicrobials

By reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in the presence of a mild base (e.g., anhydrous sodium carbonate), the thiolate anion attacks the 4-formyl carbon, followed by intramolecular S N Ar displacement of the 5-chloro group[1]. The resulting thieno[2,3- c ]pyrazole derivatives serve as robust, lipophilic scaffolds that penetrate fungal and bacterial cell walls, disrupting cellular integrity and generating reactive oxygen species[3][9].

Quantitative Data Summary

The table below summarizes the comparative efficacy of pyrazole-fused agrochemicals derived from the 5-chloro-1,3-diphenyl-1H-pyrazole scaffold.

| Compound Class | Target Pathogen / Pest | Bioactivity Metric | Performance vs. Standard | Ref. |

| Pyrazolo[3,4- b ]pyridone (R-enantiomer) | Colletotrichum fructicola | EC 50 = 5.23 μg/mL | Superior to Azoxystrobin; Comparable to Carbendazim | [4] |

| Pyrazolo[3,4- b ]pyridone (R-enantiomer) | Phytophthora capsici | >70% Inhibition at 50 μg/mL | Superior to (S)-enantiomer and racemate | [7] |

| Pyrazolo[3,4- b ]pyridone (Racemic) | Sitophilus oryzae | High Mortality Rate | Validated insecticidal hit | [8] |

| Thieno[2,3- c ]pyrazole derivatives | Broad-spectrum bacteria | Moderate to Good | Effective at 50-100 μg/mL | [3] |

Experimental Protocols

The following methodologies are designed as self-validating systems. Causality for each critical step is provided to ensure researchers can troubleshoot and adapt the chemistry to their specific library design.

Protocol 1: Synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol converts acetophenone phenylhydrazone into the dielectrophilic pyrazole core[10][11].

Materials:

-

Acetophenone phenylhydrazone (1.0 eq)

-

Phosphorus oxychloride (POCl 3 ) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (10.0 eq)

Step-by-Step Procedure:

-

Reagent Generation: Cool DMF to 0°C in a round-bottom flask under an inert atmosphere. Add POCl 3 dropwise over 30 minutes.

-

Causality: The reaction between DMF and POCl 3 is highly exothermic. Cooling prevents the thermal decomposition of the highly reactive, electrophilic chloromethyleneiminium ion (Vilsmeier reagent)[12].

-

-

Substrate Addition: Add acetophenone phenylhydrazone portion-wise to the chilled Vilsmeier reagent. Stir at 0°C for 15 minutes.

-

Cyclization & Formylation: Gradually heat the reaction mixture to 80–90°C and maintain for 4–5 hours.

-

Causality: Elevated thermal energy is required to drive the intramolecular cyclization of the hydrazone intermediate, followed by simultaneous formylation at the C4 position and chlorination at the C5 position[13].

-

-

Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

-

Causality: Ice water hydrolyzes the iminium intermediate to the final aldehyde (-CHO) and precipitates the highly hydrophobic pyrazole product[11].

-

-

Purification: Filter the solid precipitate, wash with cold water to remove residual acid/DMF, and recrystallize from ethanol to yield pure 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[10].

Protocol 2: Enantioselective Synthesis of Pyrazolo[3,4- b ]pyridones

This protocol details the NHC-catalyzed[3+3] cycloaddition to yield chiral antifungal agents[4][6].

Materials:

-

5-aminopyrazole derivative (derived from the 5-chloro precursor) (0.05 mmol)

-

α -bromo cinnamaldehyde (0.05 mmol)

-

Chiral NHC precatalyst (0.01 mmol)

-

Cesium carbonate (Cs 2 CO 3 ) (0.06 mmol)

-

Tetrahydrofuran (THF) (1.0 mL)

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried vial, combine the chiral NHC precatalyst, Cs 2 CO 3 , and THF. Stir at room temperature for 10 minutes.

-

Causality: The mild base (Cs 2 CO 3 ) deprotonates the NHC precatalyst, generating the active free carbene required to attack the α -bromo enal[6].

-

-

LUMO Activation: Add the α -bromo cinnamaldehyde to the mixture.

-

Causality: The active NHC attacks the aldehyde, forming a nucleophilic Breslow intermediate, which subsequently eliminates bromide to form a highly electrophilic α,β -unsaturated acylazolium intermediate (LUMO activation)[8].

-

-

Cycloaddition: Add the 5-aminopyrazole derivative. Stir at room temperature for 12 hours.

-

Causality: The dinucleophilic pyrazole attacks the acylazolium intermediate in a highly stereocontrolled [3+3] cycloaddition, dictated by the chiral pocket of the NHC catalyst, closing the pyridone ring[4].

-

-

Isolation: Concentrate the crude mixture under reduced pressure and purify via flash chromatography. Determine enantiomeric excess (ee) via UPLC on a chiral stationary phase[4].

Synthetic Workflow Visualization

Caption: Synthetic workflow from acetophenone to pyrazole-fused agrochemicals.

References

-

Li, et al. "Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola". Organic Letters (ACS Publications), 2022. URL:[Link]

-

Srivastava, N., et al. "Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity". Journal of Pharmaceutical Research, 2013. URL:[Link]

-

Reddy, et al. "β−HALOVINYLALDEHYDES – AS VERSATILE REACTIVE INTERMEDIATES IN THE SYNTHESES OF CONDENSED FUSED RING POLYCYCLIC HETEROCYCLES". Clockss, 1999. URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6,7]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures | European Journal of Chemistry [eurjchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chigroup.site [chigroup.site]

- 9. researchgate.net [researchgate.net]

- 10. Acetophenone phenylhydrazone | 583-11-9 | Benchchem [benchchem.com]

- 11. jopcr.com [jopcr.com]

- 12. Acetophenone phenylhydrazone | 583-11-9 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: Advanced Preparation of Novel Pyrazole Derivatives via 5-Chloro-1,3-diphenyl-1H-pyrazole Scaffolds

[label="Acetophenone Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#2

Finalizing Application Note Structure

I'm now integrating all aspects into a cohesive application note, from the introduction to references. I'm focusing on seamless transitions between sections and ensuring that each aspect aligns with the central theme. I've conducted a final review of the DOT diagrams. The formatting and content are now complete.

Finalizing Diagram Integration

I've integrated the complete DOT script and workflow diagram into the application note, focusing on clear visual representation. I've ensured seamless formatting and placement for optimal impact and clarity, and the document is now ready for final review.

Introduction & Mechanistic Rationale

The pyrazole ring system is a privileged scaffold in medicinal chemistry, extensively documented for its potent antimicrobial, anticancer, and antitubercular properties[1][2]. To systematically explore the chemical space around this pharmacophore, our laboratory utilizes 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a highly reactive, dielectrophilic central intermediate[3].

Mechanistic Causality: The strategic advantage of this specific precursor lies in its dual-activation profile. The Vilsmeier-Haack reaction on acetophenone phenylhydrazone does not merely install an aldehyde at the electron-rich C4 position; it simultaneously converts the C5 position into a labile C5-chloro leaving group[2]. This precise electronic arrangement dictates two primary modalities of functionalization:

-

Nucleophilic Aromatic Substitution (SNAr) & Cyclization: The C5-chloro group is highly susceptible to displacement by bidentate nucleophiles (such as methyl thioglycolate). The initial SNAr is rapidly followed by intramolecular condensation with the adjacent C4-aldehyde, yielding rigid, fused thieno[2,3-c]pyrazole architectures[1][3].

-

Knoevenagel Condensation & Michael Addition: The C4-aldehyde readily reacts with substituted acetophenones to form α,β-unsaturated carbonyls (chalcones). When treated with nucleophilic hydrazines like isoniazid, the chalcone undergoes a Michael addition followed by cyclization, generating complex bis-pyrazole derivatives with significant antitubercular potential[2].

Divergent synthetic pathways from the 5-chloro-1,3-diphenyl-1H-pyrazole core scaffold.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and high fidelity in library generation, every protocol below is designed as a self-validating system. Proceeding to subsequent steps without clearing the embedded Quality Control (QC) checkpoints will result in complex, inseparable mixtures.

Protocol A: Synthesis of the Core Scaffold (Vilsmeier-Haack Formylation)

Objective: Generate the dielectrophilic precursor, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[2][3].

-

Vilsmeier Reagent Preparation: Cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Dropwise add Phosphorus oxychloride (POCl 3 ) (0.03 mol) under continuous magnetic stirring. Causality: Low temperature prevents the explosive decomposition of the highly reactive chloroiminium ion intermediate.

-

Substrate Addition: Slowly add acetophenone phenylhydrazone (0.01 mol) to the reagent, strictly maintaining the internal temperature below 5°C.

-

Cyclization & Formylation: Equip the flask with a reflux condenser and heat the mixture to 80-90°C for 4-5 hours.

-

QC Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc, 7:3). The complete disappearance of the hydrazone spot validates the end of the reaction.

-

Quenching & Isolation: Pour the hot mixture over 100 g of crushed ice. Neutralize cautiously with saturated NaHCO 3 until pH ~7. Filter the resulting yellow precipitate, wash with cold distilled water, dry, and recrystallize from ethanol.

Protocol B: Synthesis of Fused Thieno[2,3-c]pyrazoles

Objective: Exploit the C5-chloro leaving group for the synthesis of fused heterocyclic systems[1][3].

-

Reaction Setup: Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and methyl thioglycolate (0.01 mol) in 20 mL of absolute ethanol.

-

Base Catalysis: Add anhydrous sodium carbonate (Na 2 CO 3 ) (0.02 mol). Causality: Na 2 CO 3 acts as an acid scavenger, deprotonating the thiol to enhance its nucleophilicity for the initial SNAr attack at the C5 position.

-

Reflux: Heat the mixture at reflux for 6-8 hours.

-

QC Checkpoint 2 (Spectroscopy): The intermediate thioether is unstable and spontaneously cyclizes. Confirm product formation via Mass Spectrometry (MS) prior to bulk isolation.

-

Workup: Pour the mixture into ice water, filter the solid, and recrystallize from an Ethanol/DMF mixture to yield pure methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.

Protocol C: Synthesis of Bis-Pyrazole Antitubercular Agents

Objective: Generate novel pyrazolyl-pyrazoles utilizing isoniazid as a cyclization partner[2].

-

Chalcone Formation: To a solution of the core scaffold (0.01 mol) in 10 mL of 10% ethanolic NaOH, slowly add a substituted acetophenone (0.01 mol). Stir vigorously at 25°C until TLC confirms the formation of the chalcone intermediate[2]. Filter and recrystallize.

-

Michael Addition & Cyclization: Combine the pure chalcone (0.01 mol) and Isoniazid (0.02 mol) in 20 mL of glacial acetic acid. Causality: Glacial acetic acid serves a dual purpose—it acts as the solvent and provides the necessary acidic protons to activate the enone system for nucleophilic attack.

-

Extended Reflux: Reflux the mixture for 22-24 hours. Causality: The extended timeframe is strictly required to overcome the significant steric hindrance encountered during the formation of the bulky bis-pyrazole system[2].

-

Isolation: Pour the cooled mixture into ice water, neutralize with aqueous ammonia, filter, and recrystallize from ethanol.

Self-validating experimental workflow with integrated quality control checkpoints.

Quantitative Data & Expected Physicochemical Properties

The following table summarizes the expected yields, reaction times, and critical spectral validation markers for the synthesized derivatives based on established literature parameters[1][2][4]. Note: Variations >5% in yield or >3°C in melting point strongly suggest incomplete cyclization or residual starting material, necessitating immediate chromatographic purification.

| Compound / Derivative | R-Group / Substitution | Reaction Time (hrs) | Expected Yield (%) | Melting Point (°C) | Key IR Validation Bands (cm⁻¹) |

| Core Scaffold (2) | N/A | 4 - 5 | 75 - 80 | 142 - 144 | 1670 (Aldehyde C=O), 1590 (C=N) |

| Thieno[2,3-c]pyrazole (5) | Methyl ester | 6 - 8 | 65 - 70 | 185 - 187 | 1710 (Ester C=O) |

| Chalcone (3a) | H (Unsubstituted) | 2 - 3 (RT) | 70 - 75 | 160 - 162 | 1655 (α,β-Unsaturated C=O) |

| Bis-Pyrazole (4b) | 4-OCH 3 | 22 - 24 | 60 - 65 | 210 - 212 | 1640 (Amide C=O), 1250 (C-O-C) |

| Bis-Pyrazole (4g) | 4-Br | 22 - 24 | 55 - 60 | 225 - 228 | 1645 (Amide C=O), 1070 (C-Br) |

References

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. 4

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRAZOLES AND THIEN0[2,3-c]PYRAZOLES. Taylor & Francis. 1

-

Synthesis of pyrazole derivatives: a new therapeutic approach for antiubercular and anticancer activity. Journal of Pharmaceutical Research. 2

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. 3

Sources

Application Note: Regioselective Functionalization of 5-Chloro-1,3-diphenyl-1H-pyrazole

Introduction & Strategic Overview

The 1,3-diphenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antitubercular, anticancer, and antimicrobial properties[1]. Within this class, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile, bifunctional building block. Its synthetic utility stems from the presence of two orthogonal reactive sites: a highly electrophilic C4-carbaldehyde group and a C5-chloride atom activated for nucleophilic aromatic substitution (SNAr)[2][3].

This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the regioselective functionalization of this scaffold. By controlling reaction conditions and reagent nucleophilicity, researchers can selectively build complex pyrazole-fused heterocycles, chalcones, and functionalized amines/thioethers[4][5].

Mechanistic Rationale for Regioselectivity

Understanding the electronic distribution of the 5-chloro-1,3-diphenyl-1H-pyrazole system is critical for predicting and controlling its reactivity.

-

C4-Electrophilic Center (Formylation & Condensation): The pyrazole ring is electron-rich at the C4 position, making it the natural site for electrophilic attack during the Vilsmeier-Haack reaction[1]. Once the carbaldehyde group is installed, the C4 position becomes a prime target for Knoevenagel and Aldol condensations. The aldehyde readily reacts with active methylene compounds (e.g., malononitrile, acetophenones) under basic conditions (such as DBU or NaOH) to form extended conjugated systems like chalcones or pyrazolo[3,4-b]pyridines[4][6].

-

C5-Nucleophilic Aromatic Substitution (SNAr): The C5-chloride is typically unreactive in unfunctionalized pyrazoles. However, the installation of the strongly electron-withdrawing C4-carbaldehyde, combined with the electron-withdrawing nature of the adjacent pyrazole nitrogen (N1-phenyl), highly activates the C-Cl bond[5]. This allows for facile SNAr by various nucleophiles, including primary amines, hydrazines, and thiols (e.g., chlorophenyl thiol), leading to 5-amino or 5-sulfanyl derivatives[2][3].

Divergent regioselective functionalization workflow of 1,3-diphenyl-1H-pyrazole.

Quantitative Reaction Metrics

To aid in synthetic planning, the following table summarizes the expected outcomes, required reagents, and typical yields for the primary functionalization pathways based on established literature[3][4][6][7].

| Starting Material | Reagent / Catalyst | Reaction Type | Target Scaffold | Typical Yield |

| Acetophenone phenylhydrazone | POCl₃ / DMF | Vilsmeier-Haack Formylation | 5-Chloro-pyrazole-4-carbaldehyde | 75% - 85% |

| 5-Chloro-pyrazole-4-carbaldehyde | Substituted Acetophenone / NaOH | Aldol Condensation (C4) | Pyrazolyl-Chalcones | 65% - 80% |

| 5-Chloro-pyrazole-4-carbaldehyde | Ethyl Cyanoacetate / DBU | Knoevenagel Condensation (C4) | Pyrazolo[3,4-b]pyridines | 80% - 92% |

| 5-Chloro-pyrazole-4-carbaldehyde | Aryl Hydrazines / Acetic Acid | Condensation (C4) | Pyrazol-4-yl-hydrazides | 50% - 77% |

| 5-Chloro-pyrazole-4-carbaldehyde | Chlorophenyl Thiol / Base | SNAr (C5) | 5-Sulfanyl-pyrazoles | 60% - 75% |

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and physical checkpoints are embedded within the steps to ensure experimental integrity.

Protocol 1: Synthesis of the Key Intermediate (5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde)

Causality Note: The Vilsmeier-Haack reagent (formed in situ from POCl₃ and DMF) acts as both the formylating agent at C4 and the chlorinating agent at C5. The reaction relies on the nucleophilicity of the hydrazone intermediate[1][7].

Materials:

-

Acetophenone phenylhydrazone (0.05 mol)[7]

-

N,N-Dimethylformamide (DMF) (0.15 mol)

-

Phosphorus oxychloride (POCl₃) (0.15 mol)

Step-by-Step Procedure:

-